molecular formula C10H17FO2 B1431849 2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid CAS No. 1535482-02-0

2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid

Cat. No.: B1431849
CAS No.: 1535482-02-0
M. Wt: 188.24 g/mol
InChI Key: SEEDYNYLMJFWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid is a synthetic organic compound offered for research purposes. This chemical is structurally derived from fluoroacetic acid, a substance noted for its high toxicity and its role as a metabolic inhibitor . Researchers may be interested in this compound for investigating the biochemical impact of introducing a bulky, hydrophobic dimethylcyclohexyl group to the fluoroacetic acid scaffold. The core research value of fluoroacetic acid and its derivatives lies in their well-documented mechanism of action, which involves disruption of the tricarboxylic acid (Krebs) cycle . Upon metabolic incorporation into the cell, the compound is believed to be converted into fluorocitrate, which acts as a potent inhibitor of the enzyme aconitase . This inhibition halts the Krebs cycle, leading to a catastrophic disruption of cellular energy production (ATP synthesis) and a consequential accumulation of citrate, which can be a key biomarker of exposure . The specific structural features of this compound may be explored in various research contexts, such as studying the structure-activity relationships of enzyme inhibitors, developing novel molecular probes for metabolic pathways, or in the synthesis of more complex fluorinated molecules for material science applications. It is critical to note that fluoroacetic acid and its simple salts (e.g., sodium fluoroacetate) are highly toxic to mammals and are used as rodenticides . Exposure, even in small quantities, can be fatal, with effects potentially including nausea, vomiting, central nervous system disturbances (such as convulsions), and cardiac failure . There is no known specific antidote, and management of exposure is supportive . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human or veterinary use. Handling must be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE), and all safety data sheet (SDS) recommendations must be rigorously followed.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FO2/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEDYNYLMJFWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid is a fluorinated acetic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are often investigated for their pharmacological properties, including antimicrobial and anticancer effects. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Chemical Formula : C11_{11}H17_{17}F1_{1}O2_{2}
  • Molecular Weight : 200.25 g/mol
  • CAS Number : 1535482-02-0

Antimicrobial Activity

Research indicates that derivatives of fluorinated acetic acids exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli3.12
Staphylococcus aureus6.25
Pseudomonas aeruginosa12.50

These results suggest that the compound has varying degrees of efficacy against different bacterial strains, with the lowest MIC observed for E. coli.

Anticancer Potential

The anticancer effects of this compound have been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects in Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against several cancer cell lines:

  • Cell Lines Tested :
    • SK-Hep-1 (liver cancer)
    • MDA-MB-231 (breast cancer)
    • NUGC-3 (gastric cancer)

Results :

  • IC50 values ranged from 5.46 to 28 μM , indicating effective inhibition of cancer cell growth across different types.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of tumor growth factors.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial membrane integrity and inhibits key enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It may act by interfering with signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional similarities to 2-(4,4-dimethylcyclohexyl)-2-fluoroacetic acid. A comparative analysis is presented below:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Substituents/Modifications Key Properties/Applications References
This compound C₁₀H₁₅FO₂ Carboxylic acid, fluoroalkyl 4,4-Dimethylcyclohexyl, fluorine Hypothesized: Enhanced lipophilicity, metabolic stability N/A
4,4-Dimethylcyclohexyl methylphosphonofluoridoate C₉H₁₈FO₂P Phosphonofluoridate ester 4,4-Dimethylcyclohexyl, methylphosphono Neurotoxic agent (organophosphate analog)
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) C₁₄H₁₂O₃ Carboxylic acid, hydroxyl, diphenyl Two phenyl groups, hydroxyl Precursor for pharmaceuticals, antispasmodics
(R)-2-Amino-2-phenylacetic acid C₈H₉NO₂ Amino acid, phenyl Phenyl, amino Intermediate in β-lactam antibiotic synthesis

Key Observations:

Functional Group Influence: The phosphonofluoridate ester (C₉H₁₈FO₂P) shares the 4,4-dimethylcyclohexyl group but differs in its phosphonofluoridate core, which is associated with neurotoxic activity . In contrast, the carboxylic acid group in this compound may favor metabolic clearance over bioaccumulation. Benzilic acid (C₁₄H₁₂O₃) demonstrates how bulky aromatic substituents (diphenyl) increase steric hindrance, reducing reactivity compared to alicyclic systems like cyclohexyl .

Fluorine vs. Hydroxyl Substitution :

  • Fluorine in the target compound likely enhances acidity (pKa reduction) compared to hydroxylated analogs like benzilic acid. This could improve membrane permeability in drug design contexts .

Alicyclic vs. Aromatic Systems: The 4,4-dimethylcyclohexyl group offers conformational rigidity and improved solubility in nonpolar solvents compared to purely aromatic systems (e.g., diphenylacetic acid) .

Research Findings and Implications

While direct studies on this compound are absent in the evidence, extrapolations from analogs suggest:

  • Synthetic Utility : The compound’s fluorine and cyclohexyl groups may make it a candidate for prodrug development, leveraging fluorinated moieties to modulate bioavailability .

Preparation Methods

Fluorination via Halogen Exchange or Direct Fluorination

One common approach involves starting from 2-(4,4-dimethylcyclohexyl)acetic acid or its derivatives and introducing the fluorine atom at the alpha position via halogen exchange or direct fluorination.

  • Halogen Exchange: The alpha-halo acetic acid derivative (e.g., alpha-chloro or alpha-bromo) is treated with a fluoride source such as potassium fluoride or tetrabutylammonium fluoride under controlled conditions to substitute the halogen with fluorine.

  • Direct Fluorination: Electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor, N-fluorobenzenesulfonimide) can be used to introduce fluorine at the alpha carbon adjacent to the carboxyl group.

These methods require careful control of temperature and solvent to prevent over-fluorination or decomposition.

Synthesis from Fluoroacetic Acid Derivatives and Cyclohexyl Precursors

Another approach is to start from fluoroacetic acid or its esters and perform alkylation with 4,4-dimethylcyclohexyl halides or equivalents.

  • Alkylation is typically performed under basic conditions using bases such as lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH).

  • The reaction is often carried out in aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethoxyethane (DME) at low temperatures (e.g., -95°C to -65°C) to control reactivity and selectivity.

This method allows for the construction of the fluorinated acetic acid framework with the cyclohexyl substituent in place.

Catalytic Hydrogenolysis and Reduction Steps

In some synthetic sequences, catalytic hydrogenolysis or reduction is used to modify intermediate compounds toward the target fluorinated acid.

  • Catalysts such as chlorotris(triphenylphosphine)rhodium(I), ruthenium(II) acetate, or rhodium(II) acetate are used.

  • Hydrogen sources include hydrogen gas, formic acid, ammonium formate, or hydrosilanes.

  • Reactions are conducted at atmospheric or elevated pressure, temperatures ranging from 0°C to 100°C, and reaction times from 0.1 to 20 hours.

  • These steps may simultaneously reduce double bonds and perform hydrogenolysis of protective groups to yield the desired product.

Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions is critical for efficient synthesis.

Solvent Systems

  • Mixed solvents consisting of water, acetate esters (e.g., ethyl acetate, isopropyl acetate), aromatic hydrocarbons (e.g., toluene), and alcohols are commonly used.

  • Examples of solvent mixtures (v/v/v) include:

Water Toluene Ethyl Acetate Temperature
8 5 3 40°C
2 1 1 (isopropyl acetate) 40°C
2 0.1 1 (isopropyl acetate) 40°C
  • Cyclopentyl methyl ether (CPME) and methyl tert-butyl ether (MTBE) are also used as co-solvents to improve solubility and reaction rates.

Bases and Acids

  • Bases such as ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane , and derivatives are used in combination with acids like acetic acid, maleic acid, fumaric acid, malonic acid, succinic acid to facilitate the reaction.

  • The acid-base combinations influence the reaction environment and product yield.

Summary Table of Typical Reaction Conditions

Step Reagents/Conditions Solvent System Temperature Notes
Formylation (Step B) Lithium hexamethyldisilazide + N,N-dimethylformamide or 4-formylmorpholine THF or mixed solvents -95°C to -65°C Cryogenic conditions for control
Alkylation (Step C) 2-(4,4-Dimethylcyclohexyl) precursor + ethyl acetoacetate Water/toluene/ethyl acetate (8/5/3) 40°C Excess ethyl acetoacetate improves yield
Hydrogenolysis (Step D) Rhodium or ruthenium catalysts + hydrogen/formic acid Various (THF, alcohols) 0–100°C Simultaneous double bond reduction and hydrogenolysis
Final Acidification Acid-base neutralization Water/organic solvent mixtures 40°C To isolate acid form

Research Findings and Optimization Notes

  • Cryogenic temperatures during formylation prevent side reactions and improve selectivity.

  • Excess ethyl acetoacetate in alkylation enhances conversion but requires additional purification steps to remove residual reagent.

  • Mixed solvent systems balance solubility of reactants and facilitate phase transfer.

  • Use of ethylenediamine with acetic acid in water/toluene/ethyl acetate at 40°C is a preferred condition for key steps, providing good yields and manageable reaction profiles.

  • Catalytic hydrogenolysis using rhodium-based catalysts under mild conditions enables efficient reduction without over-reduction or degradation.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid?

  • Methodological Answer : Synthesis typically involves fluorination of a precursor, such as 2-(4,4-dimethylcyclohexyl)acetic acid, using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The reaction requires anhydrous conditions and inert gas protection. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. For fluorinated analogs, rigorous drying and low-temperature storage are critical to prevent hydrolysis .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine incorporation (δ ~ -200 to -220 ppm for α-fluoroacetic acids). 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve cyclohexyl and acetic acid moieties.
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in negative ion mode to verify molecular ion [M-H]^-.
  • X-ray Crystallography (if crystalline): Single-crystal analysis provides unambiguous confirmation, as demonstrated for structurally related fluorinated compounds .

Q. What methodologies are optimal for assessing purity and stability under laboratory conditions?

  • Methodological Answer :
  • HPLC with UV/FLD Detection : Use a C18 column (e.g., Agilent Zorbax) with mobile phase (acetonitrile/0.1% formic acid). Monitor at 210 nm for acetic acid derivatives.
  • Karl Fischer Titration : Quantify residual moisture (<0.1% for stability).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS/MS (e.g., fragment ions indicative of defluorination or cyclohexyl ring oxidation) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in biological systems?

  • Methodological Answer :
  • In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify metabolites via UPLC-QTOF-MS; focus on glutathione adducts (m/z +305) or hydroxylated derivatives.
  • PBPK Modeling : Parameterize models using physicochemical properties (logP, pKa) and in vitro metabolic rates. Validate against in vivo rodent data .

Q. How should researchers address contradictions in analytical data (e.g., conflicting LC-MS/MS vs. NMR results)?

  • Methodological Answer :
  • Cross-Validation : Reanalyze samples using orthogonal methods (e.g., 19F^{19}\text{F} NMR vs. LC-MS/MS).
  • Matrix Effects Check : Spike samples with internal standards (e.g., 13C^{13}\text{C}-labeled analog) to rule out ionization suppression in LC-MS/MS.
  • Impurity Profiling : Use preparative TLC to isolate minor components; characterize via HRMS and 2D NMR .

Q. What strategies are effective for studying environmental fate and transport?

  • Methodological Answer :
  • Soil/Water Partitioning Studies : Measure KdK_d (soil-water distribution coefficient) using batch equilibration. Monitor fluorinated degradation products via SPE-LC-MS/MS.
  • Photolysis Experiments : Exclude aqueous solutions to UV light (254 nm); quantify half-life using first-order kinetics. Compare with structurally related PFAS compounds .

Q. How can biomolecular interactions (e.g., enzyme inhibition) be systematically investigated?

  • Methodological Answer :
  • Fluorescence Quenching Assays : Titrate compound into enzyme solutions (e.g., acetylcholinesterase); monitor tryptophan emission changes (λex = 280 nm).
  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). Validate predictions via site-directed mutagenesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid
Reactant of Route 2
2-(4,4-Dimethylcyclohexyl)-2-fluoroacetic acid

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